N-Cyclohexylpiperidine-3-carboxamide
Description
N-Cyclohexylpiperidine-3-carboxamide (IUPAC name: (3R)-N-cyclohexylpiperidine-3-carboxamide) is a chiral carboxamide derivative featuring a piperidine ring substituted at the 3-position with a cyclohexylcarbamoyl group. Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol . The compound’s stereochemistry, specifically the (3R)-configuration, is critical for its biological interactions, as demonstrated in crystallographic studies where it binds to proteins like Aar2/RNaseH .
This compound has been identified in fragment-based drug discovery (FBDD) campaigns, particularly as part of the F2X-Universal Library, where it serves as a scaffold for probing protein-protein interaction sites . Its structural simplicity and modularity make it a versatile candidate for further derivatization.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C12H22N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h10-11,13H,1-9H2,(H,14,15) |
InChI Key |
VFIIKPDGRULRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Structure : Pyrrolidine ring with a 5-oxo group and 3-methylphenyl substituent (CAS: 847239-68-3).
Molecular Formula : C₁₈H₂₃N₃O₂.
Key Differences :
- Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered) in the parent compound.
- Substituents : A 3-methylphenyl group and 5-oxo moiety introduce aromaticity and polarity.
Implications :
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride
Structure : Cyclohexyl group substituted with a hydroxyl group at the 3-position, forming a hydrochloride salt.
Molecular Formula : C₁₂H₂₃ClN₂O₂.
Key Differences :
- Substituent : Hydroxyl group on the cyclohexyl ring.
- Salt Form : Hydrochloride improves aqueous solubility.
Implications : - The hydrochloride salt increases stability and bioavailability in physiological environments.
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)-N-Cyclohexylpiperidine-3-carboxamide
Structure: Piperidine ring with a sulfonyl group and chloro-methylbenzene substituent. Molecular Formula: Not explicitly provided, but estimated as C₂₀H₂₈ClN₃O₃S. Key Differences:
Nicotinamide (Vitamin B3)
Structure : Pyridine-3-carboxamide.
Molecular Formula : C₆H₆N₂O.
Key Differences :
- Ring System : Pyridine (aromatic) vs. piperidine (saturated).
- Substituents : Lacks cyclohexyl group.
Implications : - Nicotinamide’s aromaticity enables π-π stacking in enzyme active sites (e.g., NAD⁺/NADH pathways) .
- The absence of a cyclohexyl group reduces steric hindrance, allowing broader enzyme compatibility.
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